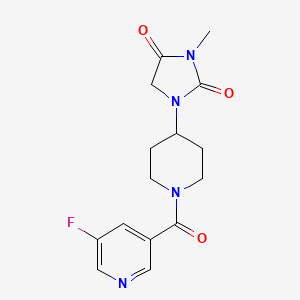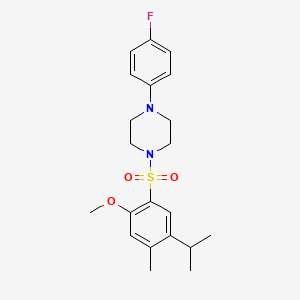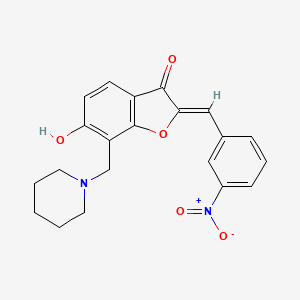
1-(1-(5-Fluoronicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(5-Fluoronicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, also known as 5F-ADB, is a synthetic cannabinoid that has gained popularity among recreational drug users. However, its potential as a research tool in scientific studies is also being explored.
Scientific Research Applications
Syntheses and 5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with a 4-fluorobenzoyl piperidine group. These compounds demonstrated potent 5-HT2 antagonist activity, potentially indicating applications in neurological research (Watanabe et al., 1992).
Synthesis and Spatial Structure
Unkovskii et al. (1994) conducted a study on the synthesis and spatial structure of methyl-substituted 2-phenylpiperidine-4-spiro-5′-imidazolidine-2′,4′-diones. This research provides insights into the chemical properties and potential pharmaceutical applications of compounds related to 1-(1-(5-Fluoronicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione (Unkovskii et al., 1994).
Biological Activity of Thiazolidinedione Derivatives
Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones and studied their biological activities, including antibacterial and antifungal properties. This research offers valuable insights into the potential medical applications of thiazolidinedione derivatives, which could be structurally related to the compound (Mohanty et al., 2015).
Synthesis and Antimicrobial Activity
Prakash et al. (2011) focused on the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and their antimicrobial activities. This research is pertinent for understanding the antimicrobial applications of similar compounds (Prakash et al., 2011).
Synthesis and Anticancer Activity
Kumar and Sharma (2022) researched the synthesis and anticancer activity of N-substituted indole derivatives, which included reactions with thiazolidine-2,4-dione, a structurally related compound. This research offers insights into potential anticancer applications (Kumar & Sharma, 2022).
properties
IUPAC Name |
1-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-18-13(21)9-20(15(18)23)12-2-4-19(5-3-12)14(22)10-6-11(16)8-17-7-10/h6-8,12H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQXUMLZTOUAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)
![2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2610903.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2610907.png)


![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)

![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
